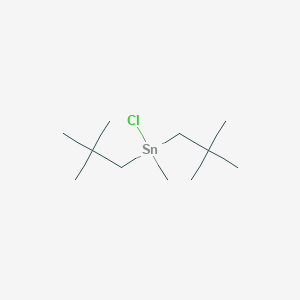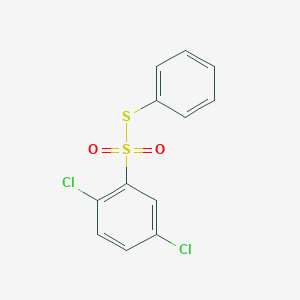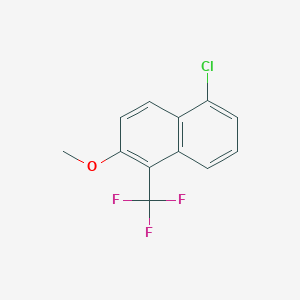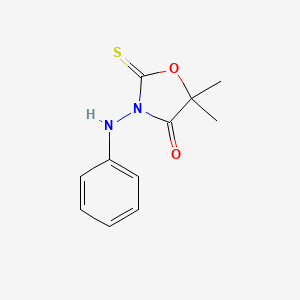silane CAS No. 88410-21-3](/img/structure/B14378303.png)
[1-(Benzenesulfinyl)octa-1,2-dien-1-yl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfinyl)octa-1,2-dien-1-ylsilane: is an organosilicon compound characterized by the presence of a benzenesulfinyl group attached to an octa-1,2-dien-1-yl chain, which is further bonded to a trimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The benzenesulfinyl group can undergo oxidation to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the silicon center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed under mild conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be incorporated into polymer matrices to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: The unique structural features of the compound make it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives, providing improved adhesion and durability.
Wirkmechanismus
The mechanism by which 1-(Benzenesulfinyl)octa-1,2-dien-1-ylsilane exerts its effects is primarily through its ability to interact with various molecular targets. The benzenesulfinyl group can engage in hydrogen bonding and dipole-dipole interactions, while the trimethylsilane group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic environments. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(Phenylsulfinyl)octa-1,2-dien-1-ylsilane
- 1-(Benzenesulfonyl)octa-1,2-dien-1-ylsilane)
Comparison:
- Structural Differences: While similar in structure, the presence of different substituents (sulfinyl vs. sulfonyl) can significantly alter the reactivity and properties of the compounds.
- Reactivity: The sulfinyl group is more prone to oxidation compared to the sulfonyl group, making 1-(Benzenesulfinyl)octa-1,2-dien-1-ylsilane) more reactive under oxidative conditions.
- Applications: The unique combination of the benzenesulfinyl and trimethylsilane groups in 1-(Benzenesulfinyl)octa-1,2-dien-1-ylsilane) provides distinct advantages in catalysis and material science applications, setting it apart from its analogs.
Eigenschaften
CAS-Nummer |
88410-21-3 |
|---|---|
Molekularformel |
C17H26OSSi |
Molekulargewicht |
306.5 g/mol |
InChI |
InChI=1S/C17H26OSSi/c1-5-6-7-8-12-15-17(20(2,3)4)19(18)16-13-10-9-11-14-16/h9-14H,5-8H2,1-4H3 |
InChI-Schlüssel |
VDGBUJLOOKFIGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=C=C([Si](C)(C)C)S(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
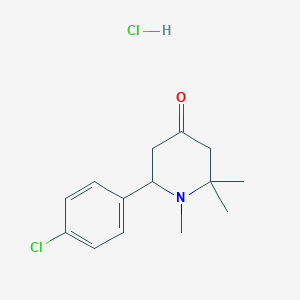
![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
![1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14378242.png)
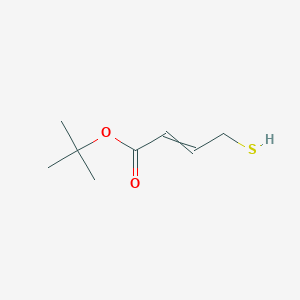
![1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14378256.png)
![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
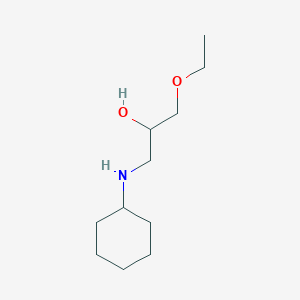
![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)
